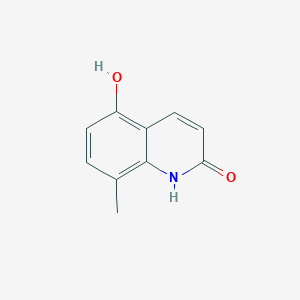
5-Hydroxy-8-methylquinolin-2(1H)-one
Cat. No. B3242941
Key on ui cas rn:
153999-60-1
M. Wt: 175.18 g/mol
InChI Key: APHSHYHBJPRJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05576324
Procedure details


Chlorobenzene (28.6 ml) was added to N-(5-ethoxy-2-methylphenyl)cinnamamide (3.9 g, 14.8 mmol). While stirring the mixture in a hot bath (125° C.), aluminum chloride (9.2 g, 69.0 mmol) was added to the mixture, followed by stirring for 30 minutes. After the mixture was cooled, it was poured into ice-water, to which n-hexane was added. Precipitated crystals were collected. The crystals were dissolved in chloroform-methanol (4:1). The solution was dried and condensed. The resultant residue was washed with chloroform, then dissolved in chloroform-methanol (4:1) again. The solution was condensed again. The residue was washed with chloroform and then dissolved in methanol. The resultant solution was treated with activated carbon. 2.4 g of 5-hydroxy-8-methylcarbostyril was obtained as colorless crystals (92.7%).

Name
N-(5-ethoxy-2-methylphenyl)cinnamamide
Quantity
3.9 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC=CC=1.C([O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:28])=[C:15]([NH:17][C:18](=[O:27])[CH:19]=[CH:20]C2C=CC=CC=2)[CH:16]=1)C.[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCC>[OH:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:28])=[C:15]2[C:16]=1[CH:20]=[CH:19][C:18](=[O:27])[NH:17]2 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
N-(5-ethoxy-2-methylphenyl)cinnamamide
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=CC(=C(C1)NC(C=CC1=CC=CC=C1)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystals were dissolved in chloroform-methanol (4:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant residue was washed with chloroform
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in chloroform-methanol (4:1) again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed again
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with chloroform
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant solution was treated with activated carbon
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C=CC(NC2=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
